molecular formula C30H42O7 B1252458 Isolaulimalide

Isolaulimalide

Cat. No.: B1252458
M. Wt: 514.6 g/mol
InChI Key: JNPMYSILHRFUPH-NJNCEADSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isolaulimalide is a natural product found in Dactylospongia, Lasioseius, and Chromodoris lochi with data available.

Scientific Research Applications

Subheading

Antimicrotubule Agents from Natural ProductsIsolaulimalide, along with laulimalide, has been identified as having paclitaxel-like microtubule-stabilizing activity. These compounds induce changes in cellular microtubule networks, contributing to abnormal mitotic spindles and nuclear convolution. While laulimalide shows potent inhibition of cellular proliferation, this compound is less potent, with activities in the low micromolar range. Both compounds are interesting due to their effectiveness against multidrug-resistant cell lines, suggesting potential therapeutic utility in cancer treatment (Mooberry et al., 1999).

Development of Cancer Therapeutics

Subheading

Advancements in Laulimalide-Based AgentsResearch has focused on developing laulimalide analogs, including this compound, for their potential as microtubule-stabilizing agents in cancer therapy. These compounds have shown effectiveness against both drug-sensitive and drug-resistant breast cancer cell lines, positioning laulimalide and this compound as promising leads for new chemotherapeutic agents (Davidson, 2002).

Chemical Synthesis for Therapeutic Use

Subheading

Achievements in Total SynthesisThe first total synthesis of this compound, a potential antitumoral lead, was a significant achievement, paving the way for further research into its therapeutic applications. Key steps in this synthesis included a Yamaguchi macrolactonization and a Julia-Lythgoe-Kocienski olefination, among others. This synthesis allows for more in-depth study and potential modification of this compound for medical applications (Gollner & Mulzer, 2008).

Biological Evaluation and Potency

Subheading

Assessing Cytotoxicity and Tubulin PolymerizationThe biological evaluation of neolaulimalide, this compound, and laulimalide revealed their cytotoxic effects against several cell lines. Notably, these compounds were efficient in inducing tubulin polymerization, a crucial process in cell division and potential target in cancer therapy. This evaluation further confirms the significance of this compound in cancer research (Gollner et al., 2009).

Properties

Molecular Formula

C30H42O7

Molecular Weight

514.6 g/mol

IUPAC Name

(3E)-11,12-dihydroxy-16-methyl-8-[(E)-2-(4-methyl-3,6-dihydro-2H-pyran-2-yl)ethenyl]-14-methylidene-6,9,22-trioxatricyclo[16.3.1.17,10]tricosa-3,20-dien-5-one

InChI

InChI=1S/C30H42O7/c1-19-12-13-34-23(15-19)10-11-26-27-18-28(36-26)30(33)25(31)17-21(3)14-20(2)16-24-8-4-6-22(35-24)7-5-9-29(32)37-27/h4-6,9-12,20,22-28,30-31,33H,3,7-8,13-18H2,1-2H3/b9-5+,11-10+

InChI Key

JNPMYSILHRFUPH-NJNCEADSSA-N

Isomeric SMILES

CC1CC2CC=CC(O2)C/C=C/C(=O)OC3CC(C(C(CC(=C)C1)O)O)OC3/C=C/C4CC(=CCO4)C

Canonical SMILES

CC1CC2CC=CC(O2)CC=CC(=O)OC3CC(C(C(CC(=C)C1)O)O)OC3C=CC4CC(=CCO4)C

Synonyms

fijianolide A
iso-laulimalide
isolaulimalide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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